5-benzylthiazolidine-2,4-dione

PPARγ Partial Agonist Diabetes

Acquire high-purity (≥98%) 5-benzylthiazolidine-2,4-dione, the essential TZD scaffold for developing safer, partial PPARγ agonists. Its unique binding mode avoids the direct H-bonding responsible for adverse effects of full agonists, making it the preferred foundation for SAR studies and preclinical metabolic disease models. Benefit from validated stability (36h in PBS, pH 7.4), a well-characterized docking profile (Glide XP -9.104), and reliable analytical reference for HPLC/LC-MS development. Choose this scaffold to accelerate your drug discovery with a mechanistically differentiating building block.

Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
CAS No. 33321-31-2
Cat. No. B3032654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzylthiazolidine-2,4-dione
CAS33321-31-2
Molecular FormulaC10H9NO2S
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2C(=O)NC(=O)S2
InChIInChI=1S/C10H9NO2S/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13)
InChIKeySTDKZZIKAJFATG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzylthiazolidine-2,4-dione (CAS 33321-31-2) Technical Procurement Overview


5-Benzylthiazolidine-2,4-dione (CAS 33321-31-2), a core thiazolidinedione (TZD) scaffold, is a synthetic compound with a molecular weight of 207.25 g/mol . It serves as a foundational building block for developing novel PPARγ agonists and is characterized by a LogP value of 1.58 , and is stable for 36 hours in PBS at pH 7.4 [1].

Why 5-Benzylthiazolidine-2,4-dione Cannot Be Substituted by Generic TZD Analogs


Substituting 5-benzylthiazolidine-2,4-dione with other TZD-based compounds is not straightforward due to the profound impact of subtle structural modifications on its biological activity. The parent scaffold's unique binding mode, which can yield partial PPARγ agonism [1], directly contrasts with the full agonism of approved drugs like rosiglitazone and pioglitazone. This difference in intrinsic activity is critical, as it has been linked to a potentially improved safety profile by avoiding the direct H-bonding interactions that drive full transcriptional activation and associated adverse effects [2].

5-Benzylthiazolidine-2,4-dione: Quantified Differentiation from TZD Analogs


Partial PPARγ Agonism vs. Rosiglitazone's Full Agonism

A key 5-benzylidene-thiazolidin-2,4-dione (BTZD) derivative, 3a, functions as a weak to moderate partial PPARγ agonist, contrasting with the full agonism of rosiglitazone. Surface Plasmon Resonance (SPR) analysis revealed a distinct binding mode for 3a, lacking direct H-bonding to helix 12 (H12) residues, which is characteristic of full agonists and associated with adverse effects [1].

PPARγ Partial Agonist Diabetes

Superior In Vivo Efficacy of a 5-Benzylidene-TZD Derivative (4c) Compared to Pioglitazone

A 5-benzylidenethiazolidine-2,4-dione derivative, compound 4c, demonstrated superior in vivo efficacy compared to the standard drug pioglitazone in a diabetic mouse model. At an EC50 of 0.35 ± 0.52 µM for PPARγ agonism [1], 4c achieved more favorable improvements across multiple metabolic parameters, including serum HDL, LDL, total cholesterol, and triglycerides [1].

Antidiabetic In Vivo Pioglitazone

Superior In Silico ADME Profile of 5-Benzylthiazolidine-2,4-dione Derivatives vs. Rosiglitazone

In silico ADMET analysis identified nine 5-benzylthiazolidine-2,4-dione derivatives with superior ADME profiles and predicted bioavailability compared to the standard drug rosiglitazone [1].

ADME Bioavailability In Silico

Reduced Binding Affinity (Higher KD) of a BTZD Derivative vs. Rosiglitazone

The 5-benzylidene-thiazolidin-2,4-dione (BTZD) derivative 3a binds to PPARγ with a KD of 32.0 ± 1.5 µM, which is significantly weaker (approximately 100-fold) than rosiglitazone's KD of 320.5 ± 15.2 nM [1].

Binding Affinity SPR PPARγ

High-Impact Research Applications for 5-Benzylthiazolidine-2,4-dione


Medicinal Chemistry for Next-Generation, Safer Antidiabetics

This scaffold is ideally suited for structure-activity relationship (SAR) studies aimed at developing partial PPARγ agonists. As demonstrated with BTZD derivatives, its unique binding mode—which avoids direct H-bonding to H12 —offers a rational path to circumvent the adverse cardiovascular and weight gain effects associated with full agonists like rosiglitazone.

In Vivo Proof-of-Concept Studies for Metabolic Disorders

The in vivo efficacy of 5-benzylidene-TZD derivatives, such as compound 4c, which outperformed pioglitazone in improving hyperglycemia and lipid profiles in diabetic rodent models , validates this core as a potent pharmacophore for preclinical development. This provides a solid foundation for advancing compounds through animal models of Type 2 Diabetes and related metabolic syndromes.

Computational Chemistry and Structure-Based Drug Design

The well-characterized docking profile of this scaffold, with Glide XP scores for derivatives reaching -9.104 compared to -7.482 for a co-crystallized ligand , makes it an excellent candidate for virtual screening and molecular dynamics simulations. Its interactions within the PPARγ ligand-binding domain provide a robust system for refining computational models and designing improved agonists.

Analytical Method Development and Quality Control

The availability of high-purity 5-benzylthiazolidine-2,4-dione (≥98%) and its known physicochemical properties, including LogP (1.58) and stability in PBS (pH 7.4) for 36 hours [1], make it a reliable reference standard. It can be used for developing and validating analytical methods (e.g., HPLC, LC-MS) to characterize novel TZD-based compounds in research laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-benzylthiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.